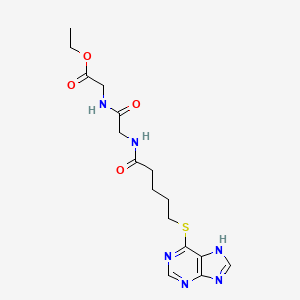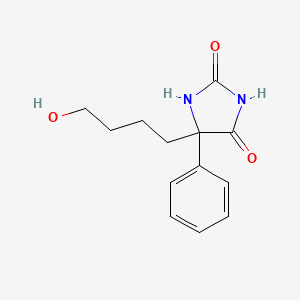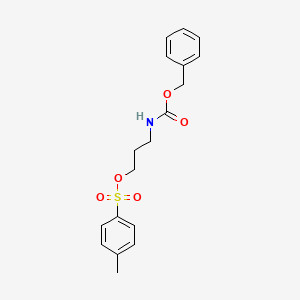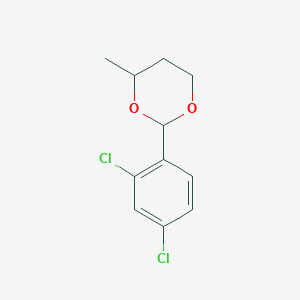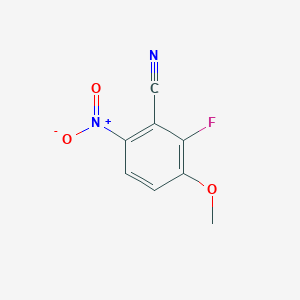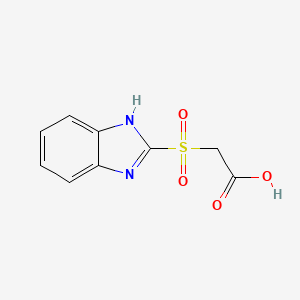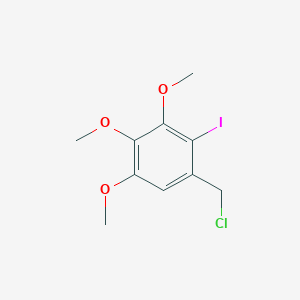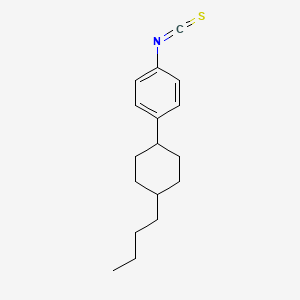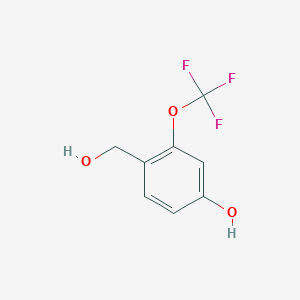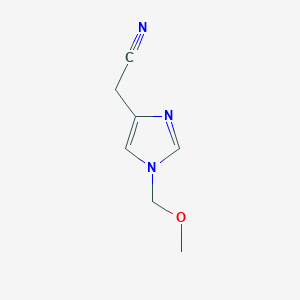
2-Methyl-N-pyridin-2-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-pyridin-2-yl-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core with a methyl group and a pyridinyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-pyridin-2-yl-benzamide typically involves the reaction of 2-aminopyridine with a substituted benzoyl chloride. One common method is the amidation reaction, where 2-aminopyridine reacts with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized using bimetallic metal-organic frameworks as catalysts. For example, Fe2Ni-BDC (iron-nickel-benzenedicarboxylate) has been shown to efficiently catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, producing high yields of the benzamide compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-pyridin-2-yl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
2-Methyl-N-pyridin-2-yl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-pyridin-2-yl-benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Similar structure but without the methyl group.
2-Hydroxy-N-(pyridin-2-yl)benzamide: Contains a hydroxyl group instead of a methyl group.
3-Bromoimidazo[1,2-a]pyridine: A related compound with a different core structure.
Uniqueness
2-Methyl-N-pyridin-2-yl-benzamide is unique due to the presence of both a methyl group and a pyridinyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-6-2-3-7-11(10)13(16)15-12-8-4-5-9-14-12/h2-9H,1H3,(H,14,15,16) |
InChI Key |
MRKIJNKNOOCNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


